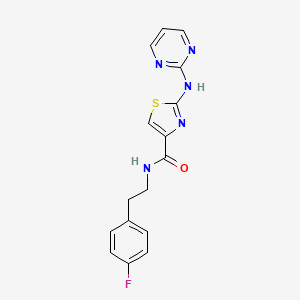
N-(4-fluorophenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14FN5OS and its molecular weight is 343.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorophenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, identified by its CAS number 1251542-71-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, particularly its efficacy as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is C16H14FN5OS, with a molecular weight of 343.4 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.
| Property | Value |
|---|---|
| Molecular Formula | C16H14FN5OS |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 1251542-71-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate fluorinated phenethylamine with pyrimidine and thiazole derivatives. Precise synthetic routes are critical for ensuring high yield and purity, often employing techniques such as chromatography for purification.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 μg/mL | |
| Escherichia coli | 12.5 μg/mL |
The MIC values indicate that the compound is more effective against Staphylococcus aureus than Escherichia coli, suggesting a selective antibacterial profile.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating intracellular signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation in breast and cervical cancer models, demonstrating potential as a therapeutic agent in oncology .
The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors involved in cell growth and division. The thiazole moiety may play a crucial role in binding to these targets, thereby exerting its effects.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c17-12-4-2-11(3-5-12)6-9-18-14(23)13-10-24-16(21-13)22-15-19-7-1-8-20-15/h1-5,7-8,10H,6,9H2,(H,18,23)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLSDTOCETXYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














